![molecular formula C16H20N4O4 B2595538 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1903678-11-4](/img/structure/B2595538.png)
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both pyridine and pyrimidine rings, which are known for their biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include methylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of dihydropyridine and pyrimidine derivatives. The structural framework is characterized by a dihydropyridine core linked to a pyrimidine moiety, which contributes to its biological activity. The compound's molecular formula is C20H28N2O3 with a molecular weight of 344.4 g/mol .
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of dihydropyridine have shown significant inhibitory effects on tumor growth compared to standard chemotherapeutics like doxorubicin. Specifically, certain synthesized compounds exhibited IC50 values greater than 100 μg/mL for normal cells but showed potent cytotoxicity against cancer cells . This suggests a selective action that minimizes harm to healthy tissues.
Inhibition of Histone Methyltransferase EZH2
The compound has been investigated as a selective inhibitor of EZH2 (Enhancer of Zeste Homolog 2), an enzyme implicated in various malignancies through epigenetic regulation. Inhibitors targeting EZH2 can potentially reverse transcriptional silencing associated with cancer progression. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring enhance the compound's potency against EZH2 .
Cancer Therapy
Given its anticancer properties and ability to inhibit histone methyltransferases, N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is being explored for development as an anticancer agent. Its selective cytotoxicity may allow for targeted therapies with reduced side effects compared to conventional chemotherapy.
Neurological Disorders
There is emerging interest in the neuroprotective effects of pyridine derivatives in treating neurodegenerative diseases. Compounds similar to this compound may exhibit neuroprotective properties through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Mécanisme D'action
The mechanism by which N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Activité Biologique
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is an emerging compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by a pyridinic and pyrimidinic core, which is essential for its biological activity. The presence of specific substituents at the C5 and C6 positions significantly influences its interaction with biological targets.
Research indicates that this compound acts as an inhibitor of EZH2 , a methyltransferase implicated in various cancers. By inhibiting EZH2, the compound may reverse the epigenetic silencing of tumor suppressor genes, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antitumor Effects
The compound has demonstrated robust antitumor effects in preclinical models. In a xenograft model using Karpas-422 cells, administration at a dose of 160 mg/kg twice daily resulted in significant tumor regression . This suggests strong potential as a therapeutic agent for hematological malignancies.
Selectivity and Efficacy
The selectivity profile of the compound has been assessed against various cancer cell lines. Notably, it exhibits selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic window . The structure-activity relationship (SAR) studies have shown that modifications at the C5 and C6 positions can enhance selectivity towards specific receptors, which is crucial for minimizing off-target effects .
Case Studies
Case Study 1: Efficacy in Hematological Malignancies
A study involving patients with relapsed or refractory hematological malignancies showed promising results when treated with this compound as part of a multi-drug regimen. Patients experienced partial to complete responses, highlighting the compound's potential in clinical settings .
Case Study 2: Combination Therapy
In combination with other agents targeting different pathways (e.g., tyrosine kinase inhibitors), this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer phenotypes. This multi-target approach could be pivotal in overcoming drug resistance .
Data Table: Biological Activity Summary
Activity | Details |
---|---|
Target Enzyme | EZH2 |
Primary Indication | Cancer (e.g., hematological malignancies) |
Mechanism of Action | Inhibition of methylation processes |
Preclinical Efficacy | Significant tumor regression in xenograft models |
Selectivity | High selectivity for cancer cells over normal cells |
Combination Potential | Synergistic effects with other therapeutic agents |
Propriétés
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-11-6-15(22)19(10-18-11)9-14(21)17-4-5-20-12(2)7-13(24-3)8-16(20)23/h6-8,10H,4-5,9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCAGRWROOTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCN2C(=CC(=CC2=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.